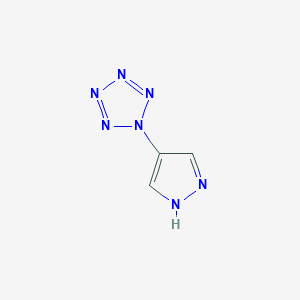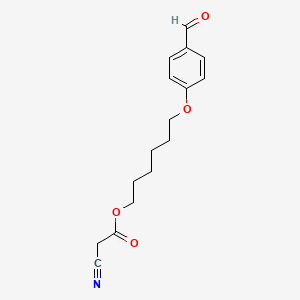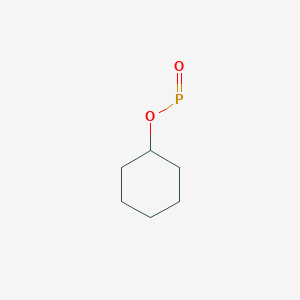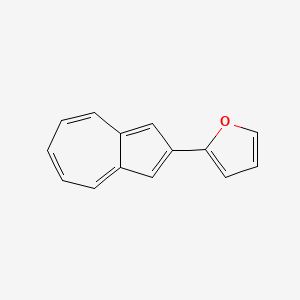![molecular formula C12H19N3O B12540097 N~2~-[(2-Aminophenyl)methyl]valinamide CAS No. 832676-80-9](/img/structure/B12540097.png)
N~2~-[(2-Aminophenyl)methyl]valinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(2-Aminophenyl)methyl]valinamide is an organic compound with the molecular formula C12H19N3O. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a valinamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2-Aminophenyl)methyl]valinamide typically involves the reaction of 2-aminobenzylamine with valine or its derivatives under controlled conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of N2-[(2-Aminophenyl)methyl]valinamide may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-[(2-Aminophenyl)methyl]valinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N~2~-[(2-Aminophenyl)methyl]valinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N2-[(2-Aminophenyl)methyl]valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~-[(2-Aminophenyl)methyl]norvalinamide
- N~2~-[(2-Aminophenyl)methyl]leucinamide
- N~2~-[(2-Aminophenyl)methyl]isoleucinamide
Uniqueness
N~2~-[(2-Aminophenyl)methyl]valinamide is unique due to its specific structural features, such as the valinamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for targeted applications .
Propriétés
Numéro CAS |
832676-80-9 |
|---|---|
Formule moléculaire |
C12H19N3O |
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
2-[(2-aminophenyl)methylamino]-3-methylbutanamide |
InChI |
InChI=1S/C12H19N3O/c1-8(2)11(12(14)16)15-7-9-5-3-4-6-10(9)13/h3-6,8,11,15H,7,13H2,1-2H3,(H2,14,16) |
Clé InChI |
SFQWNXVNQMSGPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N)NCC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)
![N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide](/img/structure/B12540048.png)
![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)
![tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane](/img/structure/B12540056.png)

![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)



![4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol](/img/structure/B12540079.png)

